1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride

Description

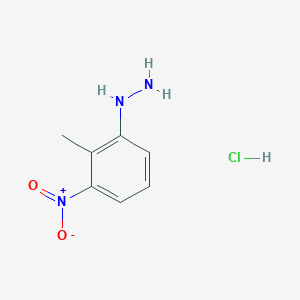

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative featuring a methyl group at the 2-position and a nitro group at the 3-position of the aromatic ring. This compound is structurally characterized by its hydrazine moiety (-NH-NH₂) bound to a substituted phenyl ring, with the hydrochloride salt enhancing its stability and solubility.

Its nitro group may contribute to biological activity, while the methyl group could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5-6(9-8)3-2-4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXAVZNTUBSHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586211 | |

| Record name | (2-Methyl-3-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412925-91-8 | |

| Record name | (2-Methyl-3-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most widely reported method for preparing 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride involves the reaction of 2-methyl-3-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. This reaction typically proceeds under reflux conditions to ensure complete conversion of starting materials to the hydrazine hydrochloride salt.

- Starting Materials: 2-methyl-3-nitroaniline and hydrazine hydrate.

- Reaction Medium: Acidic aqueous solution, commonly hydrochloric acid.

- Conditions: Reflux temperature, typically maintained to optimize yield.

- Purification: The product is isolated by filtration after crystallization, often followed by recrystallization to enhance purity.

This method is favored due to its straightforward approach and relatively high yield and purity of the final product.

Industrial Scale Preparation

Industrial production mirrors the laboratory synthesis but involves scale-up and optimization for yield and purity:

- Optimization: Reaction parameters such as temperature, hydrazine hydrate concentration, and acid concentration are finely tuned.

- Solvent Use: Organic solvents like methanol, isopropanol, or ethers (tetrahydrofuran, dioxane) may be employed to improve solubility and reaction kinetics.

- Base Addition: Organic or inorganic bases (e.g., triethylamine, potassium carbonate) are sometimes used to neutralize excess acid and facilitate product isolation.

- Isolation: The product is typically isolated by filtration after precipitation and purified by recrystallization.

This approach ensures scalability and reproducibility in manufacturing.

Alternative Preparation Approaches

While the direct reaction of 2-methyl-3-nitroaniline with hydrazine hydrate is standard, related methods for phenylhydrazine derivatives provide insights into alternative synthetic strategies:

- Diazotization-Reduction Route: Starting from the corresponding arylamine, diazotization followed by reduction with sodium pyrosulfite or hydrazine can yield hydrazine derivatives. This method is more common for other nitrophenylhydrazines but can be adapted.

- Halogenated Hydrocarbon-Water Two-Phase System: For p-nitrophenylhydrazine hydrochloride, a two-phase system with hydrazine hydrate and crown ethers as phase transfer catalysts has been used, achieving high yields and purity. Similar principles could be applied to 2-methyl-3-nitrophenyl derivatives.

- Catalytic Hydrogenation: Reduction of nitro groups to amino groups using hydrazine hydrate in the presence of palladium on carbon catalyst under mild conditions (15-25°C) has been reported for related compounds, which may be adapted for hydrazine hydrochloride synthesis.

Reaction Mechanism Insights

The key step involves nucleophilic substitution where hydrazine attacks the aromatic amine derivative, forming the hydrazine linkage. The presence of hydrochloric acid protonates the hydrazine, stabilizing the hydrochloride salt form. Reflux conditions facilitate the reaction kinetics and drive the equilibrium toward product formation.

Data Table: Summary of Preparation Methods

Research Findings and Optimization

- Hydrazine Hydrate Concentration: Studies show that hydrazine hydrate concentrations ranging from 30% to 80% (wt) are effective, with similar yields and purities.

- Temperature Control: Maintaining reaction temperature between 50-60°C for several hours optimizes conversion and minimizes by-products.

- Use of Phase Transfer Catalysts: Crown ethers (e.g., 18-crown-6, 15-crown-5) enhance reaction rates and yields in two-phase systems by facilitating hydrazine transfer into the organic phase.

- Purification: Recrystallization from ethanol or ethanol-HCl mixtures yields high-purity crystalline hydrochloride salts with melting points around 204-205°C, confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitroso or azo derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride is primarily investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows it to act as an intermediate in various chemical reactions aimed at developing new drugs.

Case Study : A study demonstrated the synthesis of novel hydrazone derivatives from this compound, which exhibited significant cytotoxic activity against cancer cell lines. The derivatives showed IC50 values ranging from 10 to 30 µg/mL, indicating potential anticancer properties.

Analytical Chemistry

This compound is utilized as a derivatization agent in analytical methods, enhancing the detection of specific analytes in complex biological samples.

- Application : It has been employed for the determination of gamma-Hydroxybutyric acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. This application is crucial in forensic and clinical toxicology, providing enhanced sensitivity and specificity .

Biochemical Studies

In biochemical research, this compound serves as a probe to study enzyme activities and metabolic pathways.

Mechanism of Action : The compound acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate enzyme activities or disrupt metabolic pathways, leading to various biological effects such as enzyme inhibition or altered signaling pathways.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Precursor for synthesizing pharmaceutical compounds with potential anticancer properties |

| Analytical Chemistry | Derivatization agent for enhanced detection of analytes in biological samples |

| Biochemical Studies | Probe for studying enzyme activities and metabolic pathways |

Anticancer Properties

A systematic investigation into the anticancer properties of derivatives synthesized from this compound showed promising results:

- Study Design : The cytotoxic effects were evaluated on various cancer cell lines, including HeLa and MCF-7.

- Findings : The study reported that certain derivatives significantly reduced cell viability through apoptosis induction, with IC50 values ranging from 10 to 30 µg/mL .

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of this compound:

- Study Overview : In vitro studies assessed the effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Results : The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for both strains, indicating strong antimicrobial potential.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The nitro group can undergo redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride with structurally related phenylhydrazine hydrochlorides, highlighting substituent effects on reactivity and applications:

Key Observations :

- Electron-Withdrawing Groups (NO₂, Cl, F): Enhance stability and reactivity in electrophilic substitutions. Nitro groups (e.g., 3- or 4-nitrophenyl derivatives) are common in bioactive molecules and heterocyclic synthesis .

- Halogen Substituents (Cl, F, I) : Increase molecular weight and polarity; iodinated analogs (e.g., 2-iodophenyl) are used in radiochemistry .

Challenges :

Biological Activity

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride, a hydrazine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its nitrophenyl group, which is known to influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C7H9N3O2·HCl

- CAS Number : 412925-91-8

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Hydrazine derivatives are known to interact with monoamine oxidases (MAOs), which are important enzymes in the metabolism of neurotransmitters. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially influencing mood and behavior .

Enzyme Inhibition

Research indicates that hydrazine compounds can act as irreversible inhibitors of MAO by forming covalent bonds with the enzyme's active site. This process is facilitated through the oxidation of the hydrazine group, leading to the formation of reactive intermediates that can alkylate the flavin cofactor of MAO .

Biological Activity and Case Studies

This compound has been studied for its potential anti-cancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapy.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antidepressant Effects : Due to its MAO inhibitory activity, it may serve as a candidate for developing antidepressant medications.

- Anti-Cancer Properties : The cytotoxic effects observed in cancer cell lines indicate that this compound could be explored further for anti-cancer drug development.

- Antimicrobial Activity : Preliminary findings suggest that it may possess antimicrobial properties, warranting further investigation into its efficacy against bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of substituted phenylhydrazine hydrochlorides with ketones or aldehydes. For example, refluxing benzylideneacetone with substituted phenylhydrazine hydrochlorides in ethanol for 6–8 hours yields pyrazoline derivatives, a method adaptable to similar hydrazine syntheses . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and stoichiometry. Yields can be improved by monitoring reaction progress via TLC and isolating precipitates through controlled cooling .

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : H and C NMR identify aromatic protons, methyl groups, and hydrazine NH signals. For example, NH protons in hydrazine derivatives typically appear as broad singlets near δ 10–11 ppm .

- X-ray Crystallography : Programs like SHELXL or ORTEP-3 refine crystal structures, resolving nitro and methyl substituent orientations. Disordered electron density in nitro groups may require constrained refinement .

- IR Spectroscopy : Stretching frequencies for -NH (3200–3300 cm), -NO (1520–1350 cm), and C-Cl (600–800 cm) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electronic properties:

- Nitro Group Effects : The electron-withdrawing nitro group increases electrophilicity at the phenyl ring, directing electrophilic substitutions to specific positions.

- Hydrazine Stability : Protonation states (free base vs. hydrochloride) influence nucleophilicity. Molecular dynamics simulations in solvents like ethanol predict solubility and aggregation behavior .

- Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or ambiguous NOESY correlations) require:

- Dynamic Effects Analysis : Check for tautomerism or rotational barriers in the hydrazine moiety.

- Crystallographic Validation : Single-crystal XRD resolves ambiguities in substituent positions. For example, SHELX refinement can distinguish between para and meta nitro orientations .

- Isotopic Labeling : N-labeled hydrazine derivatives clarify NH coupling patterns .

Q. How does the nitro group influence the compound’s role in Fischer indole or heterocyclic synthesis?

- Methodological Answer : The nitro group:

- Electron Modulation : Enhances electrophilicity, accelerating cyclization in Fischer indole synthesis. Compare kinetics with non-nitrated analogs via HPLC monitoring.

- Steric Effects : The 2-methyl-3-nitro substitution may hinder regioselectivity in indole formation. Use substituent-specific catalysts (e.g., ZnCl) to direct cyclization .

Safety and Handling

Q. What are critical safety considerations when handling this compound?

- Methodological Answer :

- Hazards : Classified as a flammable solid (UN 3223) with NFPA Health Rating 1. Reacts exothermically with strong oxidizers .

- Mitigation : Use fume hoods, antistatic equipment, and personal protective gear (nitrile gloves, lab coat).

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent decomposition .

Data Compilation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.